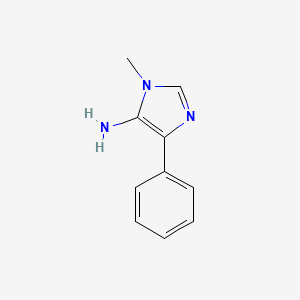

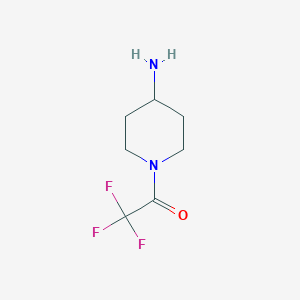

1-methyl-4-phenyl-1H-imidazol-5-amine

Übersicht

Beschreibung

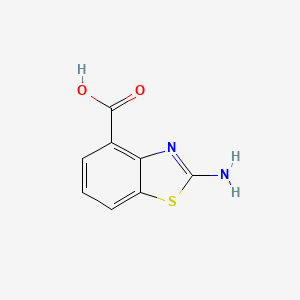

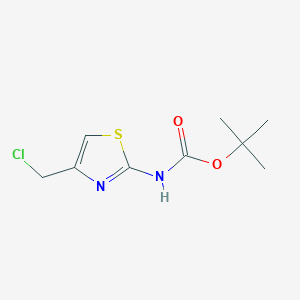

“1-methyl-4-phenyl-1H-imidazol-5-amine” is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, and histamine .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .

Molecular Structure Analysis

The molecular structure of “this compound” would be similar to that of imidazole, but with a methyl group attached to one nitrogen atom and a phenyl group attached to the fourth carbon atom .

Chemical Reactions Analysis

Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They can undergo N-arylation with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Intramolecular Hydroalkoxylation and Hydroamination of Alkynes

Research has shown the utility of Cu(I) complexes supported by N-heterocyclic carbene ligands in catalyzing intramolecular additions across carbon-carbon triple bonds. These reactions form 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products, demonstrating the compound's relevance in catalysis (Pouy et al., 2012).

Polymer Chemistry

UV-curable Epoxide Resins

The compound has been studied for its role in enhancing the UV/thermal conversions, thermal properties, and adhesion strengths of UV-curable epoxide resins. These properties are crucial for advanced opto-electronic applications, indicating the compound's potential in materials science (Chiang & Hsieh, 2008).

Green Chemistry

Solvent-Free Synthesis of Tetrasubstituted Imidazoles

Utilizing Brønsted acidic ionic liquids as catalysts, the compound has been involved in green chemistry approaches for synthesizing tetrasubstituted imidazoles under solvent-free conditions. This highlights its application in developing environmentally friendly synthetic methodologies (Davoodnia et al., 2010).

Corrosion Inhibition

Inhibitor of Carbon Steel Corrosion

Studies on derivatives of the compound have indicated their efficiency as corrosion inhibitors in acid media. This application is particularly relevant in protecting industrial equipment and infrastructure from corrosive damage, showcasing the compound's importance in materials protection (Cruz et al., 2004).

Synthetic Methodologies

Synthesis of Pharmaceutical Intermediates

A practical synthetic route to 1-methyl-4-phenyl-1H-imidazol-2-amine, a closely related compound, demonstrates its significance as a pharmaceutical intermediate. The methodology involves cyclization, hydrolysis, and methylation steps, providing insights into the compound's utility in pharmaceutical synthesis (Zhou et al., 2018).

Eigenschaften

IUPAC Name |

3-methyl-5-phenylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-12-9(10(13)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXFPFAWRSKVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)

![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)